molecular formula C15H13N3OS2 B2883663 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide CAS No. 1421477-58-8

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide

Cat. No.: B2883663
CAS No.: 1421477-58-8
M. Wt: 315.41
InChI Key: WKVUSROTZMROOY-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide typically involves multiple steps, starting with the construction of the thiazole ring One common approach is the cyclization of thiophene derivatives with appropriate reagents to form the thiazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a versatile intermediate in organic synthesis.

Biology: Biologically, N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.

Medicine: In medicine, this compound is being explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases involving thiazole-sensitive pathways.

Industry: Industrially, this compound can be used in the production of materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

  • Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities.

  • Thiazole derivatives: Other thiazole-based compounds may have comparable properties and applications.

  • Picolinamide derivatives: Compounds containing the picolinamide group can have similar pharmacological effects.

Uniqueness: N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)picolinamide stands out due to its specific combination of the thiazole and picolinamide moieties, which may confer unique properties and applications not found in other similar compounds.

Properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-10-13(21-15(18-10)12-6-4-8-20-12)9-17-14(19)11-5-2-3-7-16-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVUSROTZMROOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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